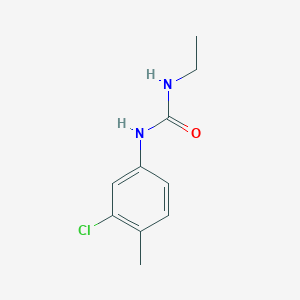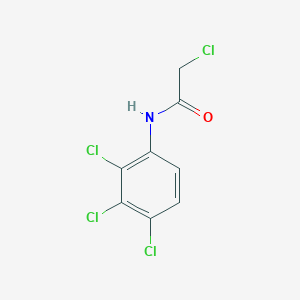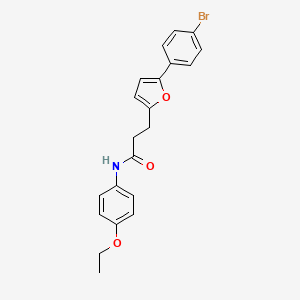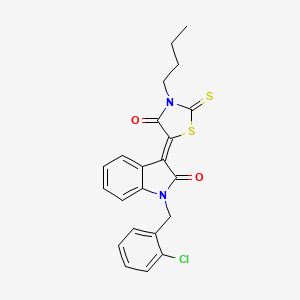
1-(2-(1,1'-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1,1’-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide is a complex organic compound that features a biphenyl group, a pyridinium ion, and a bromide counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1,1’-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide typically involves multi-step organic reactions. A common approach might include:
Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the pyridinium ion: This step might involve the reaction of a pyridine derivative with an alkylating agent to form the pyridinium ion.
Combination of the two moieties: The final step could involve the reaction of the biphenyl derivative with the pyridinium ion under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(1,1’-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form new products.
Reduction: Reduction reactions could lead to the formation of different derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of advanced materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(1,1’-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(1,1’-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium chloride
- 1-(2-(1,1’-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium iodide
Uniqueness
1-(2-(1,1’-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide may exhibit unique properties due to the presence of the bromide ion, which can influence its reactivity, solubility, and interactions with other molecules. Comparing its behavior with similar compounds containing different counterions (e.g., chloride or iodide) can highlight these unique aspects.
Propiedades
Número CAS |
18970-03-1 |
|---|---|
Fórmula molecular |
C24H19BrN2O |
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
1-(4-phenylphenyl)-2-(2-pyridin-2-ylpyridin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C24H19N2O.BrH/c27-24(21-14-12-20(13-15-21)19-8-2-1-3-9-19)18-26-17-7-5-11-23(26)22-10-4-6-16-25-22;/h1-17H,18H2;1H/q+1;/p-1 |
Clave InChI |
RIMKZGZGPSLDCO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+]3=CC=CC=C3C4=CC=CC=N4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11960682.png)



![Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B11960704.png)

![3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11960712.png)

![(5Z)-3-benzyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960730.png)
![2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one](/img/structure/B11960738.png)
